3-(2,5-Dimethylphenyl)-7-phenyl-6-hydropyrazolo[5,4-d]1,2,4-triazolo[4,3-e]pyr imidine
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Overview
Description
3-(2,5-Dimethylphenyl)-7-phenyl-6-hydropyrazolo[5,4-d]1,2,4-triazolo[4,3-e]pyrimidine is a complex organic compound that belongs to the class of pyrazolo[5,4-d]pyrimidine derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The unique structure of this compound, featuring a pyrazolo[5,4-d]pyrimidine core with various substituents, makes it an interesting subject for scientific research.
Preparation Methods
The synthesis of 3-(2,5-Dimethylphenyl)-7-phenyl-6-hydropyrazolo[5,4-d]1,2,4-triazolo[4,3-e]pyrimidine involves multiple steps, starting from readily available starting materialsThe reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product .
Chemical Reactions Analysis
3-(2,5-Dimethylphenyl)-7-phenyl-6-hydropyrazolo[5,4-d]1,2,4-triazolo[4,3-e]pyrimidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the phenyl and dimethylphenyl groups, using reagents like halogens or alkylating agents. The major products formed from these reactions depend on the specific conditions and reagents used
Scientific Research Applications
3-(2,5-Dimethylphenyl)-7-phenyl-6-hydropyrazolo[5,4-d]1,2,4-triazolo[4,3-e]pyrimidine has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound has shown potential as an inhibitor of certain enzymes and receptors, making it a candidate for drug development.
Medicine: Due to its biological activity, it is being investigated for its potential therapeutic applications, including anticancer and antimicrobial properties.
Industry: The compound is used in the development of new materials and as a catalyst in various industrial processes
Mechanism of Action
The mechanism of action of 3-(2,5-Dimethylphenyl)-7-phenyl-6-hydropyrazolo[5,4-d]1,2,4-triazolo[4,3-e]pyrimidine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, inhibiting their activity and leading to various biological effects. The pathways involved in its mechanism of action include the inhibition of cell proliferation, induction of apoptosis, and modulation of signal transduction pathways .
Comparison with Similar Compounds
3-(2,5-Dimethylphenyl)-7-phenyl-6-hydropyrazolo[5,4-d]1,2,4-triazolo[4,3-e]pyrimidine can be compared with other similar compounds, such as:
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds share a similar core structure but differ in their substituents, leading to variations in their biological activities.
Triazolopyrimidine derivatives:
Properties
Molecular Formula |
C20H16N6 |
---|---|
Molecular Weight |
340.4 g/mol |
IUPAC Name |
10-(2,5-dimethylphenyl)-5-phenyl-3,4,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene |
InChI |
InChI=1S/C20H16N6/c1-13-8-9-14(2)17(10-13)26-19-16(11-22-26)20-24-23-18(25(20)12-21-19)15-6-4-3-5-7-15/h3-12H,1-2H3 |
InChI Key |
IONQAABTJADXLI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N2C3=C(C=N2)C4=NN=C(N4C=N3)C5=CC=CC=C5 |
Origin of Product |
United States |
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